Cas no 2171853-28-2 ((1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)
(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
- EN300-1597184
- [(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
- 2171853-28-2
-
- Inchi: 1S/C13H24N4/c1-3-4-9-17-13(11-7-5-6-8-11)12(10-14-2)15-16-17/h11,14H,3-10H2,1-2H3
- InChI Key: GJNLSKVYUMNWRX-UHFFFAOYSA-N
- SMILES: N1(CCCC)C(=C(CNC)N=N1)C1CCCC1
Computed Properties
- Exact Mass: 236.20009678g/mol
- Monoisotopic Mass: 236.20009678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42.7Ų
(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597184-0.05g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 0.05g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-0.1g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 0.1g |
$1496.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-0.25g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 0.25g |
$1564.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-0.5g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 0.5g |
$1632.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-1.0g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 1g |
$1701.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-2.5g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 2.5g |
$3332.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-5.0g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 5g |
$4930.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-10.0g |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 10g |
$7312.0 | 2023-05-26 | ||
| Enamine | EN300-1597184-50mg |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 50mg |
$1428.0 | 2023-09-23 | ||
| Enamine | EN300-1597184-100mg |
[(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171853-28-2 | 100mg |
$1496.0 | 2023-09-23 |
(1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
Introduction to (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine and Its Significance in Modern Chemical Biology
CAS No. 2171853-28-2 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine, represents a unique molecular architecture that combines a triazole ring with alkyl and cycloalkyl substituents. The presence of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and molecular medicine.
The compound's structure is characterized by a central triazole ring, which is a heterocyclic aromatic system known for its stability and versatility in medicinal chemistry. The triazole ring is further modified by the presence of a butyl group at the 1-position and a cyclopentyl group at the 5-position, enhancing its solubility and bioavailability. Additionally, the methyl(methyl)amine moiety at the 4-position introduces basicity, making the compound amenable to interactions with various biological targets.
In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic agents. The (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine structure aligns well with this trend, as it combines elements that have been proven to be pharmacologically relevant. For instance, triazole derivatives have shown promise in treating infectious diseases, inflammation, and even certain types of cancer. The butyl and cyclopentyl groups are also known to influence metabolic stability and binding affinity, making them valuable in designing drugs with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The triazole ring can serve as a scaffold for further derivatization, allowing researchers to fine-tune its properties for specific therapeutic applications. For example, modifications at the 1-butyl and 5-cyclopentyl positions could enhance binding to target proteins or improve cell permeability. Similarly, the methyl(methyl)amine group can be altered to modulate solubility or metabolic clearance.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. A notable example is the use of triazole derivatives as antifungal agents. The structural features of (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine bear similarities to molecules that have demonstrated efficacy against fungal pathogens. This suggests that the compound may exhibit similar biological activity or could be further optimized to develop new antifungal therapies.
The compound's potential extends beyond antifungal applications. Researchers are increasingly exploring its utility in addressing other therapeutic challenges, such as neurodegenerative diseases and autoimmune disorders. The basic nature of the methyl(methyl)amine group makes it an attractive candidate for modulating neurotransmitter activity or inhibiting inflammatory pathways. Furthermore, the cyclopentyl moiety has been associated with enhanced binding affinity to certain enzymes and receptors involved in these conditions.
The synthesis of (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole ring and incorporating the various substituents. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.
In conclusion, CAS No. 2171853-28-2 represents a promising candidate for further investigation in chemical biology and pharmaceutical research. The unique structural features of (1-butyl-5-cyclopentyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine offer a rich foundation for developing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play a significant role in advancing our understanding of molecular medicine.
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